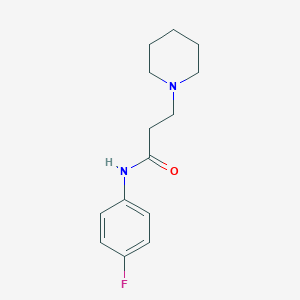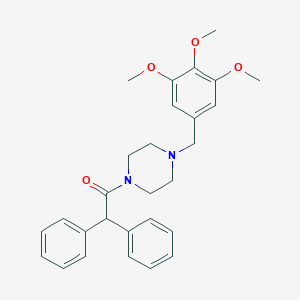
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide, also known as FPPP, is a chemical compound that belongs to the class of amides. It is a synthetic drug that has been used for scientific research purposes. The compound has been studied extensively due to its potential applications in the field of medicine and pharmacology.
Mechanism of Action
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide acts as a dopamine reuptake inhibitor and a serotonin reuptake inhibitor. The compound increases the levels of dopamine and serotonin in the brain, which results in a euphoric effect. N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide also acts as a stimulant and has been shown to increase wakefulness and alertness.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide has been shown to have several biochemical and physiological effects. The compound increases the release of dopamine and serotonin in the brain, which results in a euphoric effect. N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide also increases wakefulness and alertness. The compound has been shown to have analgesic effects and has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Advantages and Limitations for Lab Experiments
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide has several advantages for lab experiments. The compound is readily available and can be synthesized easily. N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide is also stable and can be stored for long periods of time. However, N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide has limitations for lab experiments. The compound is highly addictive and can be dangerous if not handled properly. N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide also has potential side effects, which can affect the results of lab experiments.
Future Directions
There are several future directions for the study of N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide. The compound has potential applications in the treatment of Parkinson's disease and other neurological disorders. N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide can also be studied for its potential use as an analgesic. The compound can be modified to increase its potency and reduce its potential side effects. N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide can also be studied for its potential use in the treatment of addiction and other psychiatric disorders.
Conclusion
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide is a synthetic compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. The compound acts as a dopamine reuptake inhibitor and a serotonin reuptake inhibitor, which results in a euphoric effect. N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide has several biochemical and physiological effects and has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders. N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide has advantages for lab experiments but also has limitations due to its potential side effects. There are several future directions for the study of N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide, which can lead to the development of new treatments for various diseases and disorders.
Synthesis Methods
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide is synthesized by reacting 4-fluorophenylpiperidine with 3-chloropropionyl chloride in the presence of a base. The reaction results in the formation of N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent. The synthesis method has been optimized to produce high yields of N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide with good purity.
Scientific Research Applications
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide has been used extensively in scientific research due to its potential applications in the field of medicine and pharmacology. The compound has been studied for its effects on the central nervous system and its potential use as an analgesic. N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
properties
Product Name |
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide |
|---|---|
Molecular Formula |
C14H19FN2O |
Molecular Weight |
250.31 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C14H19FN2O/c15-12-4-6-13(7-5-12)16-14(18)8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11H2,(H,16,18) |
InChI Key |
MOVSWRWASINKFJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249138.png)




![1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249143.png)
![1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B249147.png)

![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)


![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)
